3-溴吲哚-5-甲酸甲酯

描述

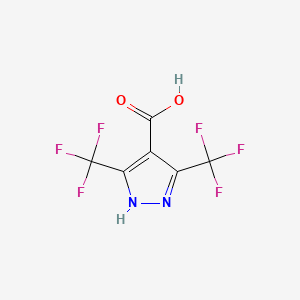

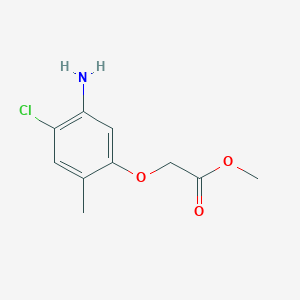

“Methyl 3-bromoindole-5-carboxylate” is a heterocyclic organic compound with the molecular formula C10H8BrNO2 . It is also known by other names such as “3-Bromo-1H-indole-5-carboxylic acid methyl ester” and "methyl 3-bromo-1H-indole-5-carboxylate" .

Synthesis Analysis

While specific synthesis methods for “Methyl 3-bromoindole-5-carboxylate” were not found, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . For instance, treatment of methyl indole-3-carboxylate with bromine in acetic acid gives methyl 5,6-dibromoindole-3-carboxylate regioselectively .

Molecular Structure Analysis

The molecular weight of “Methyl 3-bromoindole-5-carboxylate” is 254.08 g/mol . The IUPAC name is “methyl 3-bromo-1H-indole-5-carboxylate” and the InChIKey is "NSZAFPUTJXZLKC-UHFFFAOYSA-N" . The Canonical SMILES is "COC(=O)C1=CC2=C(C=C1)NC=C2Br" .

Chemical Reactions Analysis

Indole derivatives, such as “Methyl 3-bromoindole-5-carboxylate”, have been studied for their unique inhibitory properties . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Physical And Chemical Properties Analysis

“Methyl 3-bromoindole-5-carboxylate” has a molecular weight of 254.08 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 2 and a Topological Polar Surface Area of 42.1 Ų . The Exact Mass is 252.97384 g/mol .

科学研究应用

合成与化学反应

3-溴吲哚-5-甲酸甲酯及其衍生物在化学合成中发挥着至关重要的作用,充当更复杂分子结构的构建模块。例如,吲哚-3-甲酸甲酯的区域选择性二溴化导致形成 5,6-二溴吲哚-3-甲酸甲酯,这是合成天然和非天然 5,6-二溴吲哚衍生物(包括子午线 F 和 5,6-二溴-2'-脱甲基扁桃海绵素)的前体 (Parsons 等人,2011)。此外,包括 3-溴吲哚-5-甲酸甲酯在内的未保护溴吲哚的钯催化羰基化,可以产生各种吲哚羧酸衍生物,展示了其在化学反应中的多功能性 (Kumar 等人,2004)。

药物化学

在药物化学中,3-溴吲哚-5-甲酸甲酯衍生物对于合成具有潜在生物和药理活性的化合物是不可或缺的。例如,源自溴吲哚的 5-溴-1-(4-氯苄基)-1H-吲哚-2-甲酰胺的合成对致病性革兰氏阴性菌表现出显着的抗菌活性,突出了该化合物在开发新的抗菌剂中的重要性 (Mane 等人,2018)。

材料科学与电子学

在材料科学和电子学领域,3-溴吲哚-5-甲酸甲酯的衍生物被用于合成具有改性侧基的大型多芳香分子。这些分子作为合成功能分子的构建模块至关重要,可能适用于电子器件的材料 (Valentine 等人,2012)。

海洋天然产物

在海洋天然产物研究中,与 3-溴吲哚-5-甲酸甲酯相关的化合物,如 6-溴-1H-吲哚-3-甲酸甲酯,已从海绵等海洋生物中分离出来。这些化合物是旨在探索和利用海洋来源物质的生物活性的广泛研究工作的一部分 (Ibrahim 等人,2009)。

未来方向

While specific future directions for “Methyl 3-bromoindole-5-carboxylate” were not found in the retrieved sources, indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

作用机制

Target of Action

Methyl 3-bromoindole-5-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors , making them biologically active compounds for the treatment of various disorders . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological changes . These interactions can result in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole and its derivatives are part of various biochemical pathways. They are often synthesized from tryptophan in higher plants . Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants or have promising bioactivity with therapeutic potential . .

Result of Action

Indole derivatives are known to exhibit a broad spectrum of biological activities , suggesting that Methyl 3-bromoindole-5-carboxylate may have similar effects.

生化分析

Biochemical Properties

Indole derivatives, such as Methyl 3-bromoindole-5-carboxylate, interact with various enzymes, proteins, and other biomolecules . For instance, 3-bromoindole is synthesized by BrvH, a flavin-dependent halogenase encoded in a metagenome . The nature of these interactions is complex and often involves the addition of functional groups .

Cellular Effects

Methyl 3-bromoindole-5-carboxylate, like other indole derivatives, can influence cell function . It can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Methyl 3-bromoindole-5-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Methyl 3-bromoindole-5-carboxylate may be involved in various metabolic pathways . It may interact with enzymes or cofactors and could affect metabolic flux or metabolite levels

属性

IUPAC Name |

methyl 3-bromo-1H-indole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO2/c1-14-10(13)6-2-3-9-7(4-6)8(11)5-12-9/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSZAFPUTJXZLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90693844 | |

| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

916179-88-9 | |

| Record name | Methyl 3-bromo-1H-indole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90693844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Ethanesulfonyl)ethyl]hydrazine hydrochloride](/img/structure/B1423072.png)

![5-nitro-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1423075.png)

![3-[4-(Propan-2-yl)phenyl]propanamide](/img/structure/B1423084.png)

![4-chloro-6-(chloromethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1423085.png)